

AU-15330: A Technical Guide to a Novel SWI/SNF Complex Degrader

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-15330 is a potent and specific heterobifunctional molecule known as a proteolysis-targeting chimera (PROTAC). It is engineered to induce the degradation of the core ATPase subunits of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex, namely SMARCA2 (Brahma, BRM) and SMARCA4 (Brahma-related gene 1, BRG1), as well as the PBRM1 subunit. By hijacking the cell's natural protein disposal machinery, **AU-15330** offers a novel therapeutic strategy for cancers dependent on the activity of these complexes, particularly those driven by enhancer-associated transcription factors such as androgen receptor (AR)-positive prostate cancer. This document provides a comprehensive technical overview of **AU-15330**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Mechanism of Action

AU-15330 functions as a molecular bridge, simultaneously binding to the bromodomain of SMARCA2/4 and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This ternary complex formation facilitates the polyubiquitination of SMARCA2 and SMARCA4 by the E3 ligase complex, marking them for degradation by the 26S proteasome.[3]

The subsequent depletion of these critical ATPase subunits of the SWI/SNF complex leads to genome-wide chromatin compaction, particularly at distal enhancer and cis-regulatory

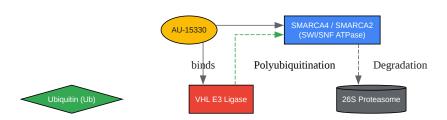


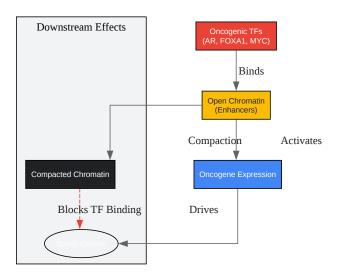




elements.[2][4][5] This alteration in chromatin accessibility prevents the binding of key oncogenic transcription factors, such as the androgen receptor (AR), FOXA1, ERG, and MYC. [4][6] The dislodging of these drivers from their target enhancers disrupts the core enhancer circuitry, leading to the downregulation of critical oncogenic gene programs and ultimately, potent inhibition of tumor cell proliferation and induction of apoptosis.[4][6]









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